molecular formula C22H26N8O4S4 B3995648 2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE

2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE

Cat. No.: B3995648
M. Wt: 594.8 g/mol
InChI Key: FEQVZBKXUBZCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring multiple benzothiadiazole units linked through piperazine and sulfone groups, contributes to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE typically involves multiple steps, starting with the preparation of benzothiadiazole derivatives. One common method involves the reaction of benzothiadiazole with sulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with piperazine to introduce the piperazine moiety. The final step involves the coupling of the piperazine derivative with another benzothiadiazole unit to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE involves its interaction with specific molecular targets and pathways. The compound’s benzothiadiazole units can interact with various biological macromolecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE is unique due to its complex structure, which combines multiple benzothiadiazole units with piperazine and sulfone groups. This unique structure imparts distinctive chemical and physical properties, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

4-[4-[2-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O4S4/c31-37(32,19-5-1-3-17-21(19)25-35-23-17)29-13-9-27(10-14-29)7-8-28-11-15-30(16-12-28)38(33,34)20-6-2-4-18-22(20)26-36-24-18/h1-6H,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQVZBKXUBZCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)S(=O)(=O)C5=CC=CC6=NSN=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE
Reactant of Route 2
Reactant of Route 2
2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE
Reactant of Route 3
2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE
Reactant of Route 4
2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE
Reactant of Route 6
Reactant of Route 6
2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE

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